molecular formula C22H19ClN4O2 B4506909 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B4506909
M. Wt: 406.9 g/mol
InChI Key: MJBBGFMLJZDGMA-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a pyridazine ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a chlorophenyl derivative, the pyridazine ring is formed through a cyclization reaction.

    Indole Attachment: The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide: shares structural similarities with other pyridazine and indole derivatives.

    4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Indole derivatives: Compounds containing the indole moiety.

Uniqueness

  • The combination of the pyridazine ring, indole moiety, and chlorophenyl group in a single molecule makes this compound unique.
  • Its specific structural arrangement allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c23-17-7-5-15(6-8-17)19-9-10-22(29)27(26-19)14-21(28)24-12-11-16-13-25-20-4-2-1-3-18(16)20/h1-10,13,25H,11-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBBGFMLJZDGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

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